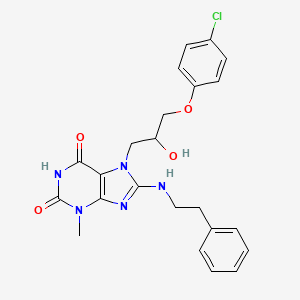

![molecular formula C21H20F3NO B2744634 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline CAS No. 329702-77-4](/img/structure/B2744634.png)

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

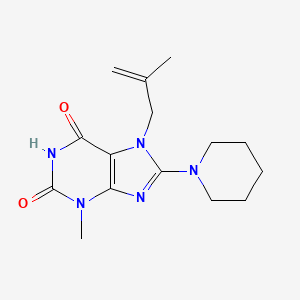

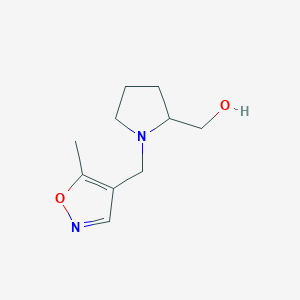

The compound “4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline” is a complex organic molecule. It contains a quinoline group, which is a type of nitrogen-containing heterocycle, a tert-butylphenyl group, and a trifluoromethyl group. The presence of these functional groups could give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline, tert-butylphenyl, and trifluoromethyl groups. The quinoline group is aromatic and planar, while the tert-butylphenyl group is also aromatic but has a bulky tert-butyl group attached. The trifluoromethyl group is quite electronegative and could potentially influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The quinoline group could potentially undergo electrophilic aromatic substitution reactions . The tert-butylphenyl group could potentially undergo oxidation reactions . The trifluoromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the functional groups present .Applications De Recherche Scientifique

Rigid P-Chiral Phosphine Ligands

The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the utility of tert-butylmethylphosphino groups. These ligands demonstrated excellent enantioselectivities and high catalytic activities in the preparation of chiral pharmaceutical ingredients, showcasing the importance of structural modifications for enhancing reaction outcomes (Imamoto et al., 2012).

Spin Interaction in Zinc Complexes

The study of spin interaction in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including tert-butyl and methoxy-phenol derivatives, contributes to understanding the electronic structures and magnetic properties of metal complexes. This research is fundamental in materials science, particularly in designing molecules with specific magnetic properties (Orio et al., 2010).

Synthesis of Quinoxaline Derivatives

The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents illustrates the relevance of quinoline derivatives in medicinal chemistry. The structural variations, including the presence of chloro, methyl, or methoxy groups, significantly affect their biological activity, highlighting the compound's versatility in drug development (Jaso et al., 2005).

Corrosion Inhibitors

Quinoline derivatives, including those with modifications similar to the target compound, have been extensively studied as corrosion inhibitors for metals. These compounds exhibit significant inhibition efficiency due to their ability to form stable complexes with metal surfaces, thus protecting the metals from corrosion. This application is particularly relevant in the field of materials science and engineering, where the longevity and durability of metal components are critical (Singh et al., 2016).

OLED Applications

Research into four-membered red iridium(iii) complexes with Ir-S-P-S structures, utilizing sulfur-containing ancillary ligands and quinoline derivatives, underscores the potential of quinoline-based compounds in the development of organic light-emitting diodes (OLEDs). These studies contribute to the ongoing advancement of materials for electronic and photonic applications, demonstrating the broad applicability of quinoline derivatives in cutting-edge technology (Su & Zheng, 2019).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, if it’s a solid, it could potentially pose a dust explosion hazard. If it’s a liquid, it could potentially pose a fire hazard. It could also potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO/c1-20(2,3)15-6-4-14(5-7-15)13-26-19-10-11-25-18-12-16(21(22,23)24)8-9-17(18)19/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIYEYPGBLGAKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

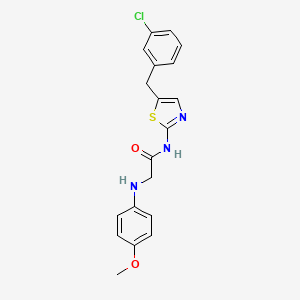

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)

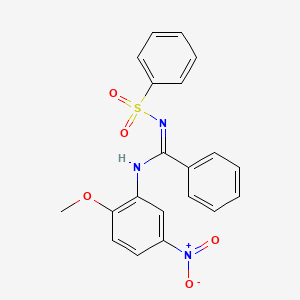

![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)

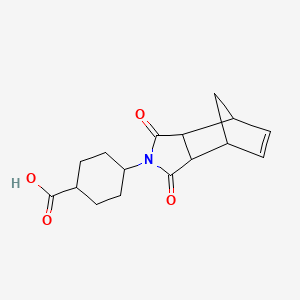

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2744564.png)